molecular formula C16H28N2 B5713896 1-(2-adamantyl)-4-methyl-1,4-diazepane

1-(2-adamantyl)-4-methyl-1,4-diazepane

Cat. No. B5713896
M. Wt: 248.41 g/mol
InChI Key: IYZNENPJSTYSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-adamantyl)-4-methyl-1,4-diazepane is a chemical compound that has been the subject of extensive scientific research. It is a diazepane derivative, which belongs to the class of compounds known as adamantanes. This compound has been studied for its potential use in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of 1-(2-adamantyl)-4-methyl-1,4-diazepane is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have neuroprotective effects. It has also been shown to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-adamantyl)-4-methyl-1,4-diazepane in lab experiments include its high purity and its potential use in various fields of scientific research. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for the research on 1-(2-adamantyl)-4-methyl-1,4-diazepane. One potential area of research is the development of new drug candidates based on this compound. Another area of research is the investigation of its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(2-adamantyl)-4-methyl-1,4-diazepane involves the reaction of 1-adamantanecarboxaldehyde with methylamine in the presence of a reducing agent. The reaction is carried out under mild conditions and yields a high purity product.

Scientific Research Applications

1-(2-adamantyl)-4-methyl-1,4-diazepane has been studied for its potential use in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. It has also been studied for its potential use as an antiviral agent.

properties

IUPAC Name

1-(2-adamantyl)-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-17-3-2-4-18(6-5-17)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZNENPJSTYSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Adamantyl)-4-methyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.